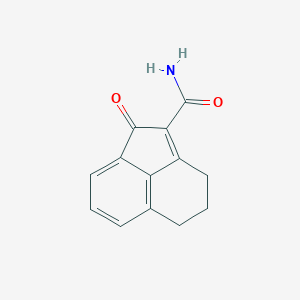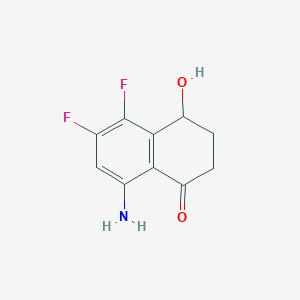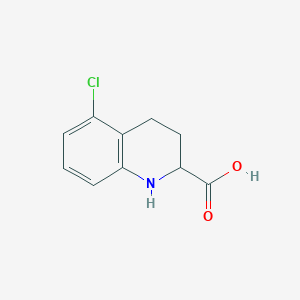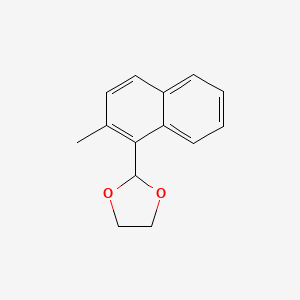![molecular formula C13H10OS B11890589 2,3-Dihydro-4h-benzo[h]thiochromen-4-one CAS No. 7433-02-5](/img/structure/B11890589.png)
2,3-Dihydro-4h-benzo[h]thiochromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydro-4h-benzo[h]thiochromen-4-one is a heterocyclic compound that belongs to the thiochromenone family It is characterized by a fused ring system containing both sulfur and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 2,3-Dihydro-4h-benzo[h]thiochromen-4-one involves the use of β-thio-substituted enones. These enones are assembled from the combination of tert-butylthio-substituted aldehydes and β-alkynes using rhodium catalysis. The reaction proceeds through an intramolecular S-conjugate addition to deliver the desired thiochromenone in a one-pot process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of metal-catalyzed hydroacylation and conjugate addition reactions, as described above, can be scaled up for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dihydro-4h-benzo[h]thiochromen-4-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to its corresponding dihydro derivatives.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield dihydro derivatives.
Applications De Recherche Scientifique
2,3-Dihydro-4h-benzo[h]thiochromen-4-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2,3-Dihydro-4h-benzo[h]thiochromen-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydro-4h-benzo[h]chromen-4-one: This compound is similar in structure but lacks the sulfur atom.
6-Chloro-2-methyl-2,3-dihydro-4H-thiochromen-4-one: This compound has a similar thiochromenone structure with additional chlorine and methyl groups.
Uniqueness
2,3-Dihydro-4h-benzo[h]thiochromen-4-one is unique due to the presence of both sulfur and oxygen atoms in its fused ring system. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
7433-02-5 |
|---|---|
Formule moléculaire |
C13H10OS |
Poids moléculaire |
214.28 g/mol |
Nom IUPAC |
2,3-dihydrobenzo[h]thiochromen-4-one |
InChI |
InChI=1S/C13H10OS/c14-12-7-8-15-13-10-4-2-1-3-9(10)5-6-11(12)13/h1-6H,7-8H2 |
Clé InChI |
OKEZXNVTIJMUQU-UHFFFAOYSA-N |
SMILES canonique |
C1CSC2=C(C1=O)C=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![9-Propyl-1-oxa-9-azaspiro[5.5]undecan-4-amine](/img/structure/B11890517.png)

![4,8-Diethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B11890533.png)
![3-(Trifluoromethyl)imidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B11890552.png)



![N-Ethyl-N-((2-methylimidazo[1,2-a]pyridin-3-yl)methyl)ethanamine](/img/structure/B11890571.png)
![3-Ethyl-1-methyl-9H-pyrido[3,4-B]indole](/img/structure/B11890572.png)
![3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)aniline](/img/structure/B11890576.png)

